molecular formula C26H32N2O6 B322299 ETHYL 3-{[4'-(4-ETHOXY-4-OXOBUTANAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]CARBAMOYL}PROPANOATE

ETHYL 3-{[4'-(4-ETHOXY-4-OXOBUTANAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]CARBAMOYL}PROPANOATE

Cat. No.: B322299
M. Wt: 468.5 g/mol
InChI Key: ROKWNYVUNZJAAR-UHFFFAOYSA-N
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Description

Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as esters, amides, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include esterification, amidation, and aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-ethoxy-4-oxobutanoyl)amino)benzoate
  • Ethyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate
  • Ethyl 4-((2-nitrobenzylidene)amino)benzoate

Uniqueness

Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 4-[4-[4-[(4-ethoxy-4-oxobutanoyl)amino]-3-methylphenyl]-2-methylanilino]-4-oxobutanoate

InChI

InChI=1S/C26H32N2O6/c1-5-33-25(31)13-11-23(29)27-21-9-7-19(15-17(21)3)20-8-10-22(18(4)16-20)28-24(30)12-14-26(32)34-6-2/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

ROKWNYVUNZJAAR-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)OCC)C)C

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)OCC)C)C

Origin of Product

United States

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